

Unveiling the Potential of ABBV-4083: A Comparative Analysis of Anti-Wolbachia Therapies

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Compound of Interest		
Compound Name:	ABBV-4083	
Cat. No.:	B3324188	Get Quote

A deep dive into the correlation between **ABBV-4083** plasma concentration and Wolbachia reduction, benchmarked against current and emerging anti-filarial treatments. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of **ABBV-4083** and other anti-Wolbachia agents, supported by experimental data and detailed methodologies.

Filarial diseases, such as onchocerciasis (river blindness) and lymphatic filariasis, present a significant global health burden. A pivotal strategy in combating these neglected tropical diseases is the targeting of Wolbachia, an endosymbiotic bacterium essential for the fertility and survival of filarial nematodes.[1][2][3] The depletion of Wolbachia leads to the sterilization and eventual death of the adult worms, offering a macrofilaricidal approach to treatment.[1][3] This guide focuses on **ABBV-4083**, a promising anti-Wolbachia candidate, and compares its efficacy with established and alternative therapies.

Performance Snapshot: ABBV-4083 vs. Alternatives

ABBV-4083, a derivative of the macrolide antibiotic tylosin A, has demonstrated potent anti-Wolbachia activity in preclinical studies and has entered clinical development. Its primary comparator is doxycycline, the current standard of care for anti-Wolbachia therapy. Other emerging candidates like rifampicin and AWZ1066S are also included for a comprehensive overview.



Quantitative Comparison of Anti-Wolbachia Efficacy

The following tables summarize the quantitative data on the efficacy of **ABBV-4083** and comparator drugs in reducing Wolbachia load.



Drug	Model Organism	Dose Regimen	Duration	Wolbachia Reduction (%)	Source
ABBV-4083	Litomosoides sigmodontis (mice)	75 mg/kg, once daily	5 days	>90%	
ABBV-4083	Litomosoides sigmodontis (mice)	75 mg/kg, once daily	10 days	>98%	
ABBV-4083	Brugia malayi & Onchocerca ochengi (animal models)	Not specified	1-2 weeks	>90%	
Doxycycline	Onchocerca volvulus (humans)	100 mg/day	6 weeks	>80% (at 4 months post- treatment)	•
Doxycycline	Onchocerca volvulus (humans)	200 mg/day	4-6 weeks	>60% of female worms dead	
Doxycycline	Wuchereria bancrofti (humans)	200 mg/day	6-8 weeks	>80% macrofilaricid al activity	
Rifampicin	Brugia malayi (preclinical)	Elevated dose	7 days	>90%	•
Rifampicin	Onchocerca ochengi (preclinical)	Elevated dose	14 days	>90%	
AWZ1066S	Brugia malayi (in vitro)	Not applicable	1 day	Maximum reduction	



Pharmacokinetic Profile of ABBV-4083 (Phase I, Healthy

Adults)

Parameter	Single Ascending Dose (40-1000 mg)	Multiple Ascending Dose (100-400 mg daily)
Time to Cmax	1-2 hours	Similar to single dose
Half-life (at ≤ 400 mg)	< 4 hours	Similar to single dose
Cmax and AUC	Increased more than dose- proportionally	Similar exposure after multiple doses
Food Effect	Minimal	Not applicable
Maximum Tolerated Dose	Not established in single dose	400 mg for 14 days

Source:

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.

Preclinical Efficacy Assessment of ABBV-4083 in Litomosoides sigmodontis Mouse Model

- Animal Model: Female BALB/c mice were naturally infected with L. sigmodontis through the bite of infected mites (Ornithonyssus bacoti).
- Treatment: At 35 days post-infection, mice were treated orally with **ABBV-4083** at various doses (e.g., 75 mg/kg) and durations (3, 5, 7, or 10 days). A control group received the vehicle.
- Outcome Measurement: Adult female worms were recovered at different time points posttreatment. Wolbachia load was quantified using real-time PCR, targeting the ftsZ gene and normalized to the nematode actin gene (act).



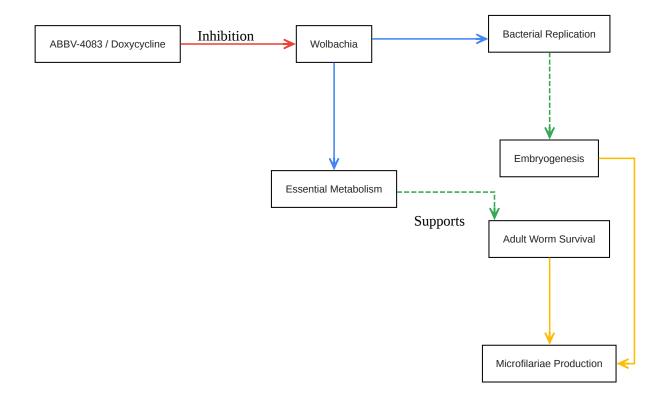
Clinical Trial Protocol for Doxycycline in Human Onchocerciasis

- Study Design: A randomized, placebo-controlled trial was conducted in onchocerciasis patients.
- Intervention: Patients received 200 mg/day of doxycycline or a placebo for 4 to 6 weeks.
 After 6 months, all patients received ivermectin.
- Efficacy Evaluation: Onchocercomas (nodules containing adult worms) were excised at 6,
 20, and 27 months after the start of treatment. The efficacy was evaluated by:
 - Histology: To assess worm viability and embryogenesis.
 - PCR: To detect and quantify Wolbachia DNA.
 - Microfilariae determination: To measure the number of microfilariae in skin snips.

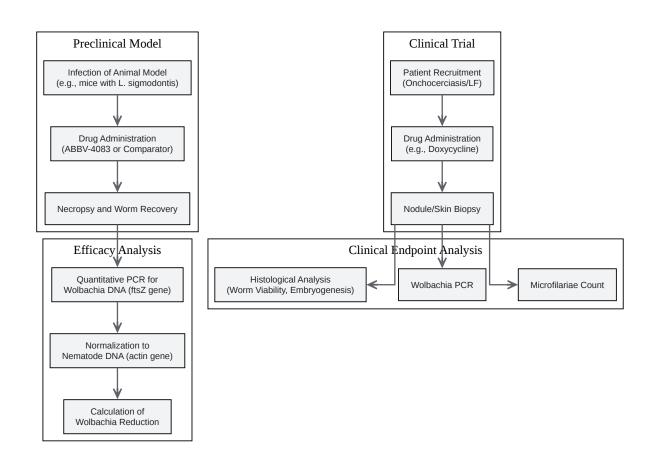
Visualizing the Pathways and Processes

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.









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References



- 1. Anti-<i>Wolbachia</i> therapy for onchocerciasis & lymphatic filariasis: Current perspectives Indian Journal of Medical Research [ijmr.org.in]
- 2. Doxycycline in the treatment of human onchocerciasis: Kinetics of Wolbachia endobacteria reduction and of inhibition of embryogenesis in female Onchocerca worms [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic efficacy and macrofilaricidal activity of doxycycline for the treatment of river blindness PubMed [pubmed.ncbi.nlm.nih.gov]
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